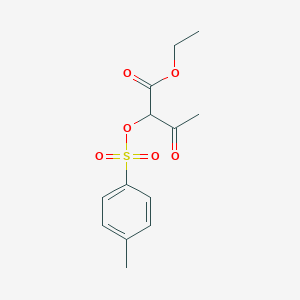
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate is an organic compound with a complex structure that includes an ethyl ester, a sulfonyloxy group, and a ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-methylphenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation under reduced pressure or advanced chromatographic methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyloxy group can be displaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative.
Scientific Research Applications
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate involves its reactive functional groups. The sulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ketone group can participate in various redox reactions, altering the oxidation state of the molecule. These reactive sites make the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxo-3-phenylpropanoate
- Ethyl 5-(4-methylphenyl)sulfonyl-3-oxopentanoate
- Ethyl (2R)-2-[(4-methylphenyl)sulfonyl]oxypropanoate
Uniqueness
Ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. Its structure allows for a wide range of chemical transformations, making it valuable in research and industrial contexts .
Properties
Molecular Formula |
C13H16O6S |
|---|---|
Molecular Weight |
300.33 g/mol |
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyloxy-3-oxobutanoate |
InChI |
InChI=1S/C13H16O6S/c1-4-18-13(15)12(10(3)14)19-20(16,17)11-7-5-9(2)6-8-11/h5-8,12H,4H2,1-3H3 |
InChI Key |
WMXSITJSOPWTTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















